6-(3,5-Dichlorophenyl)pyrimidin-4-ol
Overview
Description
“6-(3,5-Dichlorophenyl)pyrimidin-4-ol” is a chemical compound with the molecular formula C10H6Cl2N2O and a molecular weight of 241.07 g/mol. It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of “6-(3,5-Dichlorophenyl)pyrimidin-4-ol” consists of a pyrimidine ring attached to a phenyl ring with two chlorine atoms at the 3rd and 5th positions.
Scientific Research Applications
Synthesis and Biological Activities
Anti-inflammatory and Analgesic Activities : Derivatives of pyrimidin-4-ol, specifically those with chlorophenyl substitution, have shown significant anti-inflammatory and analgesic activities. The nature of the substituent on the pyrimidine ring plays a crucial role in these activities. One study concluded that 6-(4-chlorophenyl)-4-(4-fluoro-3- methylphenyl)-1,6-dihydropyrimidin-2-ol was the most active compound in this regard (Muralidharan, S. James Raja, Asha Deepti, 2019).
Antihypertensive Effects : A study on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, including compounds with dichlorophenyl groups, demonstrated that some of these compounds can lower blood pressure in hypertensive rats in a sustained manner at certain doses (L. Bennett et al., 1981).
Antimicrobial and Antitubercular Agents : Pyrimidine-based thiazolidinones and azetidinones, including those with dichlorophenyl groups, have been synthesized and tested for their antimicrobial and antitubercular activities, showing significant potential against various microorganisms (R. Patel et al., 2006).
Chemical Properties and Applications
Corrosion Inhibition : Pyrimidine derivatives, including those with dichlorophenyl substitution, have been investigated for their potential as corrosion inhibitors. These studies utilize both electrochemical techniques and computational methods to demonstrate the effectiveness of these compounds in protecting metals against corrosion in acidic environments (Khaled Abdelazim et al., 2021).
Nonlinear Optical Properties : The study of thiopyrimidine derivatives for their nonlinear optical (NLO) properties has revealed that certain pyrimidine derivatives, including those with chlorobenzyl substitutions, exhibit promising applications in medicine and NLO fields. These studies combine experimental and theoretical approaches to explore the structural parameters and electronic properties of these compounds (A. Hussain et al., 2020).
Future Directions
While specific future directions for “6-(3,5-Dichlorophenyl)pyrimidin-4-ol” are not mentioned in the search results, pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential. They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
properties
IUPAC Name |
4-(3,5-dichlorophenyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-1-6(2-8(12)3-7)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHJWGYECUGKSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Dichlorophenyl)pyrimidin-4-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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